(R)-2-amino-2,3-dimethylbutanoic acid
Overview
Description
“®-2-amino-2,3-dimethylbutanoic acid” is a type of amino acid . Amino acids are the building blocks for the vast assortment of proteins found in all living cells . They have the same basic structure, which includes a carbon called the α carbon and attached to it are four groups - a hydrogen, an α- carboxyl group, an α-amine group, and an R-group, sometimes referred to as a side chain .
Scientific Research Applications
Biological Significance and Synthetic Approaches
(R)-2-amino-2,3-dimethylbutanoic acid and related compounds have significant biological properties and have been used in the synthesis of new molecules or as surrogates of native amino acids in peptidic entities. These compounds are key structural fragments in biologically active compounds and have applications in various fields including environmentally safe hydrogen production for fuel cells, selective CO2 transport through gel membranes, and as inhibitors in food chemistry (Viso et al., 2011).
Synthesis and Catalytic Applications
(R)-2-amino-2,3-dimethylbutanoic acid derivatives have been synthesized for various applications. For instance, (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides were prepared and used in catalytic processes such as the Kharash–Sosnovsky allylic oxidation (Drabina et al., 2008).
Structural and Crystallographic Studies
The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide was characterized crystallographically, providing insight into its molecular structure and potential applications in material sciences (Yin, 2010).
Application in Peptide Design
(R)-2-amino-2,3-dimethylbutanoic acid derivatives have been studied for their effect on the conformation of peptides. For instance, their insertion in β-hairpin nucleating turns in peptides was investigated, providing insights into the design of foldamers (Debnath et al., 2021).
Neurotoxin Analysis
Derivatives of (R)-2-amino-2,3-dimethylbutanoic acid have been studied for their role in neurotoxicity. For example, the analysis of neurotoxins in Lathyrus sativus involved the study of related amino acids (Chen et al., 2000).
Biomedical Research
In biomedical research, (R)-2-amino-2,3-dimethylbutanoic acid analogs have been incorporated into proteins for studying protein structure and dynamics, exemplified by the biosynthetic incorporation of fluorescent amino acids into proteins (Summerer et al., 2006).
properties
IUPAC Name |
(2R)-2-amino-2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426344 | |
Record name | 3-Methyl-D-isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-2,3-dimethylbutanoic acid | |
CAS RN |
53940-82-2 | |
Record name | 3-Methyl-D-isovaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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